molecular formula C8H8ClFO B14021811 (4-Chloro-2-fluoro-6-methylphenyl)methanol

(4-Chloro-2-fluoro-6-methylphenyl)methanol

Cat. No.: B14021811
M. Wt: 174.60 g/mol
InChI Key: NCIIIQDZUCUVNR-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-6-methylphenyl)methanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-6-methylphenyl)methanol typically involves the reaction of 4-chloro-2-fluoro-6-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-6-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form the corresponding hydrocarbon.

    Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 4-Chloro-2-fluoro-6-methylbenzaldehyde or 4-chloro-2-fluoro-6-methylbenzoic acid.

    Reduction: 4-Chloro-2-fluoro-6-methylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2-fluoro-6-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-6-methylphenyl)methanol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile depending on the reaction conditions. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-fluoro-3-methylphenyl)methanol
  • (4-Chloro-2-fluoro-5-methylphenyl)methanol
  • (4-Chloro-2-fluoro-6-methylbenzaldehyde

Uniqueness

(4-Chloro-2-fluoro-6-methylphenyl)methanol is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The combination of chlorine, fluorine, and methyl groups in the 4, 2, and 6 positions, respectively, provides a distinct set of characteristics that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

(4-chloro-2-fluoro-6-methylphenyl)methanol

InChI

InChI=1S/C8H8ClFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3

InChI Key

NCIIIQDZUCUVNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CO)F)Cl

Origin of Product

United States

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